5-Bromo-4-(difluoromethyl)pyrimidine
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Overview
Description
5-Bromo-4-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrF2N2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and difluoromethyl groups in the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)pyrimidine typically involves the bromination of 4-(difluoromethyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Heck Coupling: Palladium catalysts, alkenes, and bases such as triethylamine in organic solvents.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
5-Bromo-4-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyrimidine
- 4-Bromo-5-(difluoromethyl)pyrimidine
- 5-Chloro-4-(difluoromethyl)pyrimidine
Comparison: 5-Bromo-4-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-3-1-9-2-10-4(3)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEVBUKZCBSOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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